Phosphonofluoridothioic acid, methyl-, O-isopropyl ester
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Overview
Description
Phosphonofluoridothioic acid, methyl-, O-isopropyl ester is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonofluoridothioic acid group, a methyl group, and an O-isopropyl ester group
Preparation Methods
The synthesis of phosphonofluoridothioic acid, methyl-, O-isopropyl ester typically involves the reaction of methylphosphonic dichloride with isopropyl alcohol in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional purification steps to isolate the compound.
Chemical Reactions Analysis
Phosphonofluoridothioic acid, methyl-, O-isopropyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonofluoridic acid derivatives.
Reduction: Reduction reactions can yield different phosphonothioic acid derivatives.
Substitution: The ester group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonofluoridothioic acid, methyl-, O-isopropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonothioate esters.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor to biologically active compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonofluoridothioic acid, methyl-, O-isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or modify the activity of certain enzymes by binding to their active sites. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Phosphonofluoridothioic acid, methyl-, O-isopropyl ester can be compared with other similar compounds such as:
Phosphonofluoridothioic acid, methyl-, O-cyclohexyl ester: This compound has a cyclohexyl group instead of an isopropyl group, leading to different reactivity and applications.
Phosphonofluoridic acid, methyl-, cycloheptyl ester: This compound features a cycloheptyl group, which also affects its chemical properties and uses
Properties
CAS No. |
4241-37-6 |
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Molecular Formula |
C4H10FOPS |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
fluoro-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H10FOPS/c1-4(2)6-7(3,5)8/h4H,1-3H3 |
InChI Key |
HXRXYYVPIQXCPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(C)F |
Origin of Product |
United States |
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